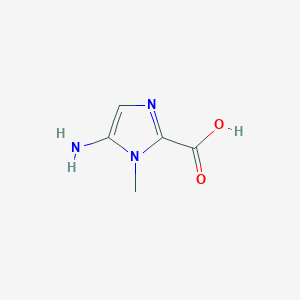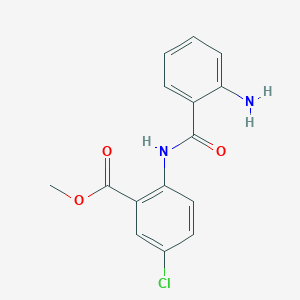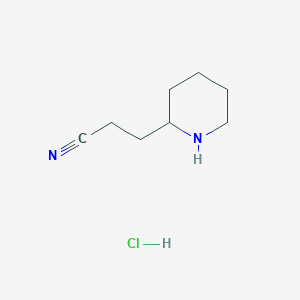
3-(Piperidin-2-yl)propanenitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-2-yl)propanenitrile hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is utilized in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
One common synthetic route includes the hydrogenation of pyridine derivatives using transition metal catalysts such as cobalt, ruthenium, or nickel . Industrial production methods often employ continuous flow reactions and microwave irradiation to achieve efficient cyclocondensation of primary amines with alkyl dihalides .
Analyse Des Réactions Chimiques
3-(Piperidin-2-yl)propanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(Piperidin-2-yl)propanenitrile hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Piperidin-2-yl)propanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-(Piperidin-2-yl)propanenitrile hydrochloride can be compared with other piperidine derivatives, such as:
- 2-(Piperidin-4-yl)propanenitrile hydrochloride
- N-(Piperidin-4-yl)benzamide
- Piperine
These compounds share the piperidine ring structure but differ in their substituents and overall molecular structure, leading to variations in their biological activities and applications
Propriétés
Numéro CAS |
2098074-45-2 |
|---|---|
Formule moléculaire |
C8H15ClN2 |
Poids moléculaire |
174.67 g/mol |
Nom IUPAC |
3-piperidin-2-ylpropanenitrile;hydrochloride |
InChI |
InChI=1S/C8H14N2.ClH/c9-6-3-5-8-4-1-2-7-10-8;/h8,10H,1-5,7H2;1H |
Clé InChI |
APRWRHWISRGFRM-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)CCC#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


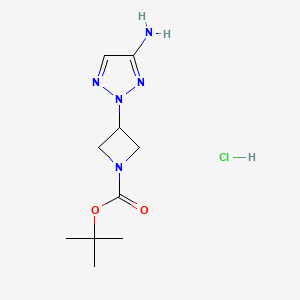
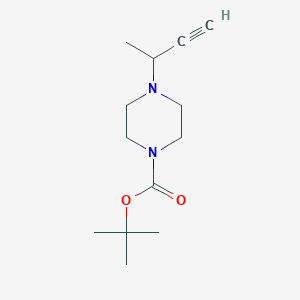
![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)
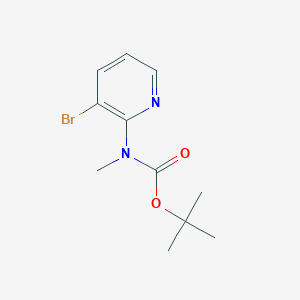
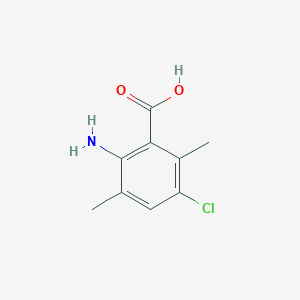
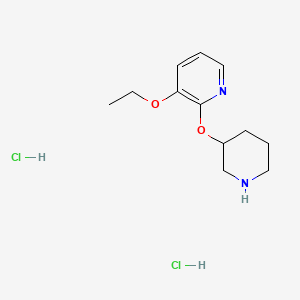
![3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13501687.png)


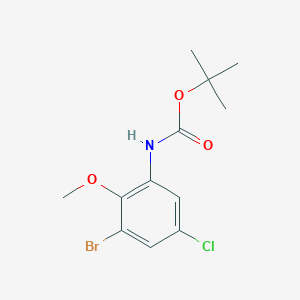
![5-[(Tert-butoxy)carbamoyl]pentanoicacid](/img/structure/B13501718.png)
![6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13501726.png)
